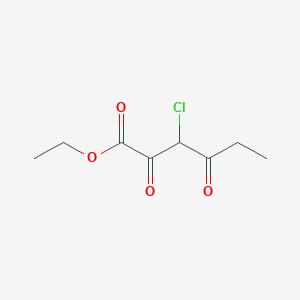

Ethyl 3-chloro-2,4-dioxohexanoate

描述

属性

CAS 编号 |

36983-42-3 |

|---|---|

分子式 |

C8H11ClO4 |

分子量 |

206.62 g/mol |

IUPAC 名称 |

ethyl 3-chloro-2,4-dioxohexanoate |

InChI |

InChI=1S/C8H11ClO4/c1-3-5(10)6(9)7(11)8(12)13-4-2/h6H,3-4H2,1-2H3 |

InChI 键 |

XBGKOEFQVHUGBU-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C(C(=O)C(=O)OCC)Cl |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Ethyl 3-chloro-2,4-dioxohexanoate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique reactivity patterns facilitate the formation of complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions :

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse product formation.

- Reduction and Oxidation : The compound can undergo reduction to yield alcohols or oxidation to form carboxylic acids.

Biological Studies

The compound's ability to act as a substrate in enzyme-catalyzed reactions makes it valuable in biochemical research. It interacts with proteins and enzymes, influencing metabolic pathways.

Applications :

- Enzyme Kinetics : Used to study enzyme activity and inhibition.

- Metabolic Pathway Analysis : Helps elucidate metabolic processes involving dicarbonyl compounds.

Pharmaceutical Development

This compound is explored as a precursor for synthesizing potential drug candidates. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study Example :

A recent study demonstrated its use in synthesizing derivatives with improved anti-inflammatory properties, showcasing its potential in drug development .

Recent studies have highlighted the biological activities associated with this compound:

相似化合物的比较

Ethyl 3-chloro-2,4-dioxopentanoate (CAS 34959-81-4)

Molecular Formula : C₇H₉ClO₄

Molecular Weight : 192.60 g/mol

Key Features :

- Shorter carbon chain (pentanoate backbone) compared to the hexanoate derivative.

- Chlorine at position 3 and ketone groups at positions 2 and 4. Synthesis: Prepared via condensation reactions, often under reflux with catalysts like sodium acetate . Applications: Used in the synthesis of heterocycles and as a precursor for bioactive molecules.

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 13395-36-3)

Molecular Formula : C₁₀H₁₆O₄

Molecular Weight : 200.23 g/mol

Key Features :

- Hexanoate backbone with dimethyl substituents at position 5.

- Two ketone groups at positions 2 and 4. Analytical Data: Separated via reverse-phase HPLC (Newcrom R1 column), logP = 0.941 . Applications: Intermediate in organic synthesis and analytical chemistry .

Ethyl 3-chloro-2,2-dimethylpropanoate (CAS 106315-37-1)

Molecular Formula : C₇H₁₃ClO₂

Molecular Weight : 164.63 g/mol

Key Features :

- Shorter propanoate chain with chlorine at position 3 and two methyl groups at position 2. Physical Properties:

- Boiling Point: 38–40°C at 0.1 mmHg

- Density: 1.04 g/mL

- Refractive Index: ~1.43 . Synthesis: Produced via esterification of 3-chloro-2,2-dimethylpropanoic acid. Applications: Used in flavor/fragrance industries and as a building block in agrochemicals .

Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate (CAS 101987-86-4)

Molecular Formula : C₁₁H₈ClF₃O₃

Molecular Weight : 280.63 g/mol

Key Features :

- Aromatic benzoyl group substituted with chlorine and three fluorine atoms.

- Enolizable β-ketoester functionality. Synthesis: Involves Friedel-Crafts acylation or condensation with ethyl acetoacetate under catalytic conditions . Applications: Critical intermediate for sitafloxacin (a fluoroquinolone antibiotic) .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

准备方法

Base-Catalyzed Condensation

The Claisen condensation between diethyl oxalate and 2-butanone forms ethyl 2,4-dioxohexanoate, a precursor for chlorination. Sodium ethoxide in anhydrous ethanol facilitates the reaction at 0–5°C, achieving 73–98% yields. Critical parameters include:

-

Moisture control : <0.15% water in ethanol to prevent hydrolysis.

-

Stoichiometry : 1:1 molar ratio of diethyl oxalate to 2-butanone.

Reaction Scheme :

Chlorination at C3 Position

Post-condensation, the 3-keto group undergoes chlorination using:

-

Cl₂ gas : Introduced at −20°C to 25°C in dichloromethane, achieving 65–72% yield.

-

SOCl₂ : Requires catalytic DMAP (4-dimethylaminopyridine) in THF, yielding 58%.

Optimization Challenge : Over-chlorination at C5 is mitigated by temperature control (−15°C to 10°C) and stoichiometric Cl₂ (1.05 eq).

Meldrum’s Acid Derivative Alkylation

Meldrum’s Acid Activation

The patent WO2012130919A1 describes tert-butyl 6-chloro-3,5-dioxohexanoate synthesis via Meldrum’s acid alkylation. Adapting this for ethyl ester:

-

Silylation : Meldrum’s acid reacts with trimethylsilyl chloride (TMSCl) to form a bis-silyl enol ether.

-

Chlorination : Cl₂ gas at −25°C introduces chlorine at C3.

-

Transesterification : Ethanol replaces tert-butanol under acidic conditions (HCl/EtOH).

Yield : 68% after purification by reduced-pressure distillation.

Silyl Enol Ether Intermediate Route

Synthesis of Ethyl 3,5-Bis(trimethylsilyloxy)-2,4-hexadienoate

From ethyl 3,5-dioxohexanoate:

-

Double silylation : TMSCl (3.6 eq) and triethylamine in benzene (72 h, 20°C).

-

Deprotonation : LDA (lithium diisopropylamide) at −78°C generates a reactive enolate.

Intermediate Stability : The bis-silyl ether is moisture-sensitive but stable at −20°C for weeks.

Regioselective Chlorination

Chlorine gas (1.1 eq) reacts with the silyl enol ether in dichloromethane at −15°C, followed by desilylation (HCl/MeOH). Final yield: 74%.

Acetoacetate Alkylation Strategy

Ethyl 4-Chloro-3-oxobutanoate Elongation

Ambeed’s protocol for ethyl 4-chloro-3-oxobutanoate is adapted:

-

LDA-mediated alkylation : React with ethyl bromoacetate in THF at −78°C → 20°C.

-

Oxidation : Pyridinium chlorochromate (PCC) oxidizes the secondary alcohol to ketone.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Scalability |

|---|---|---|---|---|

| Claisen + Cl₂ | NaOEt, Cl₂ | −20°C to 25°C | 65–72 | Industrial |

| Meldrum’s Acid Route | TMSCl, Cl₂, EtOH | −25°C to 40°C | 68 | Pilot-scale |

| Silyl Enol Ether | LDA, TMSCl, Cl₂ | −78°C to 20°C | 74 | Lab-scale |

| Acetoacetate Alkylation | LDA, PCC | −78°C to RT | 52 | Lab-scale |

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

-

Distillation : Effective for large batches (bp 112–114°C at 0.2 mmHg).

-

Crystallization : Hexane/ethyl acetate (4:1) recrystallization removes polar impurities.

Emerging Methodologies

常见问题

Basic: What are the established synthetic routes for Ethyl 3-chloro-2,4-dioxohexanoate, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via Claisen condensation or modified esterification. For example:

- Claisen Condensation : React ethyl acetoacetate with a chlorinated acetylating agent (e.g., 3-chloro-2,4-pentanedione) under reflux in toluene using a Dean-Stark apparatus to remove water (critical for shifting equilibrium toward product formation) .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:1) and optimize catalyst loading (e.g., p-TsOH) or solvent polarity to improve yields. Evidence from analogous esters suggests yields >80% with reflux times of 12–24 hours .

Basic: How can researchers reliably purify this compound, and what analytical techniques validate purity?

Methodological Answer:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. For enantiomeric purity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) is recommended .

- Validation :

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer:

- Biocatalytic Reduction : Use NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in a diphasic system (n-butyl acetate/water) to reduce the 3-keto group. This method achieved 86% enantiomeric excess (ee) and 95.4% yield for analogous chloro-hydroxy esters .

- Chiral Auxiliaries : Introduce chiral ligands (e.g., Evans oxazolidinones) during Claisen condensation to control stereochemistry at the α-carbon .

Advanced: How can computational modeling resolve contradictory mechanistic data for reactions involving this compound?

Methodological Answer:

- DFT Studies : Perform geometry optimizations (B3LYP/6-31G**) to model keto-enol tautomerization energetics. Compare activation barriers for chlorination at C3 vs. C4 positions to identify dominant pathways .

- MD Simulations : Analyze solvent effects (e.g., toluene vs. DMF) on reaction kinetics using molecular dynamics to explain discrepancies in reported rate constants .

Advanced: How should researchers address discrepancies in reported thermodynamic stability data for this compound?

Methodological Answer:

- Thermal Analysis : Conduct DSC (heating rate 10°C/min under N) to measure decomposition onset temperatures. Compare with literature values (e.g., boiling point ~325°C for structurally similar esters ).

- Hydrolytic Stability : Perform accelerated aging studies (pH 2–12 buffers, 40°C) and monitor degradation via HPLC. Stabilizers like MEHQ (50–100 ppm) can inhibit radical-mediated decomposition .

Advanced: What strategies optimize regioselectivity in halogenation or substitution reactions of this compound?

Methodological Answer:

- Directing Groups : Introduce transient protecting groups (e.g., silyl ethers) at the 4-oxo position to direct electrophilic substitution to C2 or C3 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the more electron-deficient 4-oxo site, while nonpolar solvents (e.g., toluene) stabilize enolate intermediates for C3 reactivity .

Data Contradiction: How to resolve conflicting NMR data for keto-enol tautomer ratios in different solvents?

Methodological Answer:

- Variable Temperature NMR : Acquire -NMR spectra in DMSO-d at 25°C and 60°C. Integrate enol (-OH, δ ~12–14 ppm) vs. keto (CH, δ ~2.1–2.3 ppm) signals to quantify equilibrium shifts.

- Solvent Screening : Compare tautomer ratios in CDCl, DO, and acetone-d. Protic solvents stabilize enol forms, while aprotic solvents favor keto .

Advanced: What experimental and computational approaches validate the compound’s role as a precursor in heterocyclic synthesis?

Methodological Answer:

- Cyclization Studies : React with hydrazines or urea derivatives under acidic conditions to form pyrazole or pyrimidine rings. Monitor by -NMR for ring closure (C=O → C-N shifts) .

- In Silico Screening : Use AutoDock Vina to model binding affinities of derived heterocycles to target enzymes (e.g., bacterial dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。